6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Description
Systematic IUPAC Nomenclature and Structural Validation
The IUPAC name 6,8-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid reflects the compound’s bicyclic quinoline backbone and substituent positions. The numbering begins at the nitrogen atom in the quinoline ring, with methyl groups at positions 6 and 8, a ketone at position 2, and a carboxylic acid at position 4.
Structural Validation
- Bicyclic Framework : The core structure consists of a partially hydrogenated quinoline system (1,2,3,4-tetrahydroquinoline), confirmed via NMR and mass spectrometry data.
- Substituent Positions : Methyl groups at C6 and C8 are evident from the SMILES string
CC1=CC(=C2C(=C1)C(CC(=O)N2)C(=O)O)C. The ketone (C=O) at C2 and carboxylic acid (-COOH) at C4 are critical functional groups influencing reactivity. - Stereoelectronic Features : The conjugated π-system of the quinoline ring and hydrogen-bonding capacity of the carboxylic acid contribute to its physicochemical behavior.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 6,8-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid |
| SMILES | CC1=CC(=C2C(=C1)C(CC(=O)N2)C(=O)O)C |
| InChIKey | TVFAWPVDLXAZCE-UHFFFAOYSA-N |
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₁₃NO₃ indicates 12 carbon, 13 hydrogen, 1 nitrogen, and 3 oxygen atoms. The molecular weight of 219.24 g/mol is calculated as follows:
$$
\text{MW} = (12 \times 12.01) + (13 \times 1.008) + (14.01) + (3 \times 16.00) = 219.24 \, \text{g/mol}
$$
Elemental Composition
- Carbon (C) : 65.74%
- Hydrogen (H) : 5.93%
- Nitrogen (N) : 6.39%
- Oxygen (O) : 22.94%
Table 2: Molecular Weight Validation
| Parameter | Calculated Value | Observed Value |
|---|---|---|
| Molecular Formula | C₁₂H₁₃NO₃ | C₁₂H₁₃NO₃ |
| Exact Mass | 219.0895 g/mol | 219.24 g/mol |
| Mass Accuracy | -0.15 ppm | - |
Discrepancies between exact and observed masses arise from isotopic distributions and instrumental calibration.
Synonyms and Registry Numbers in Chemical Databases
This compound is cataloged under multiple synonyms and identifiers across chemical databases, ensuring unambiguous tracking in research and commerce.
Primary Synonyms
- This compound
- 6,8-Dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid
- MFCD26625142 (MDL Number)
Registry Numbers
- CAS Registry : 1536268-18-4
- PubChem CID : 83641377
- ChemSpider ID : 2039312 (for a structural analog, highlighting database cross-referencing challenges)
Table 3: Cross-Database Identifiers
| Database | Identifier |
|---|---|
| CAS | 1536268-18-4 |
| PubChem | 83641377 |
| ChemSpider | 2039312 (analog) |
| MDL | MFCD26625142 |
The CAS number 1536268-18-4 serves as the primary identifier for procurement and regulatory compliance. PubChem’s entry (CID 83641377) consolidates spectroscopic, synthetic, and safety data, though the latter falls outside this article’s scope.
Properties
IUPAC Name |
6,8-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-6-3-7(2)11-8(4-6)9(12(15)16)5-10(14)13-11/h3-4,9H,5H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFAWPVDLXAZCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CC(=O)N2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
The tetrahydroquinoline core is frequently constructed via cyclization of anthranilic acid derivatives. A representative approach involves treating methyl 2-amino-4,6-dimethylbenzoate with β-keto esters under acidic conditions. For example, condensation with ethyl acetoacetate in polyphosphoric acid (PPA) at 120–140°C induces lactamization, forming the tetrahydroquinoline ring . The methyl groups at positions 6 and 8 are introduced via pre-functionalized aromatic precursors, ensuring regioselectivity.
Key Reaction Parameters
| Parameter | Conditions | Yield | Citation |
|---|---|---|---|
| Catalyst | Polyphosphoric acid (PPA) | 75–85% | |
| Temperature | 120–140°C | ||
| Solvent | Solvent-free |
This method benefits from minimal side products due to the directing effects of methyl groups. However, prolonged heating above 140°C risks decarboxylation of the carboxylic acid moiety .
Reductive Amination Strategies
Reductive amination sequences offer stereocontrol in tetrahydroquinoline synthesis. Bunce and co-workers demonstrated that nitroarylketones (e.g., 2-nitro-4,6-dimethylacetophenone) react with aldehydes under hydrogenation conditions (5% Pd/C, H₂, 60 psi) to form cyclic imines, which are subsequently reduced to tetrahydroquinolines . For the target compound, post-reduction oxidation at C2 introduces the ketone functionality.
Optimization Insights
-
Catalyst Loading : 5% Pd/C achieves complete nitro reduction within 4 hours .
-
Diastereoselectivity : Cis-configuration at C2 and C4 is favored due to steric hindrance during imine reduction .
-
Yield Enhancement : Excess formaldehyde (1.5 eq.) ensures quantitative methyl group incorporation .
Acid-Catalyzed Ring-Closure Reactions
Hydrobromic acid (HBr)-mediated cyclization, adapted from patent WO1997017050A2, enables scalable synthesis . Reacting 4,6-dimethylphenylalanine with formaldehyde (1.2 eq.) in 48% HBr at 80°C for 8 hours generates the hydrobromide salt of the tetrahydroquinoline intermediate. Neutralization with NaOH yields the free carboxylic acid.
Industrial-Scale Protocol
| Component | Specification | Role |
|---|---|---|
| HBr Concentration | 45–65% | Cyclization catalyst |
| Temperature | 70–90°C | Kinetic control |
| Formaldehyde Source | Paraformaldehyde | Methylating agent |
This method achieves >99% enantiomeric excess when using L-phenylalanine derivatives, critical for pharmaceutical applications .
Metal-Promoted Domino Reactions
Iron(III)-porphyrin complexes (e.g., [Fe(F₂₀TPP)Cl]) facilitate nitrene insertions for tetrahydroquinoline assembly . Treating 8-amino-4,6-dimethylquinoline with tert-butyl nitrite in the presence of Fe(III) triggers intramolecular C–H amination, forming the tetrahydroquinoline skeleton. Subsequent oxidation with KMnO₄ introduces the C2 ketone.
Mechanistic Highlights
-
Nitrene Formation : Fe(III) reacts with nitrite to generate a nitrene intermediate.
-
C–H Insertion : The nitrene inserts into a γ-C–H bond, forming the six-membered ring.
-
Oxidation : MnO₄⁻ oxidizes the secondary alcohol to a ketone .
Purification and Characterization
Crude products are purified via recrystallization from ethanol/water (3:1), achieving >98% purity . Structural confirmation employs:
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes nucleophilic acyl substitution reactions with alcohols or amines under standard conditions:
These reactions are critical for modifying solubility and bioavailability in pharmaceutical applications.
Decarboxylation
Thermal or acidic conditions induce decarboxylation, eliminating CO₂ to form 6,8-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline:
-
Conditions : Heating at 150–200°C or reflux in concentrated HCl .
-
Application : Simplifies the structure for further functionalization .
Cyclization and Ring Expansion
The tetrahydroquinoline core participates in domino reactions. For example:
-
Domino Reduction-Cyclization : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to an alcohol intermediate, which undergoes cyclization to form fused polycyclic structures .
-
Acid-Catalyzed Rearrangements : Treatment with H₂SO₄ induces ring expansion via Wagner-Meerwein shifts, yielding benzazepine derivatives .
Functionalization at the Methyl Substituents
The methyl groups at positions 6 and 8 undergo halogenation or oxidation:
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| Bromination | NBS (light) | 6-Bromo-8-methyl derivative | Selective due to steric effects |
| Oxidation | KMnO₄/H⁺ | 6,8-Dicarboxylic acid derivative | Requires harsh conditions |
Metal-Promoted Coupling Reactions
Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) enable aryl-group introduction at position 3 or 4 :
Comparative Reactivity with Analogues
The reactivity of 6,8-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid differs from structurally similar compounds:
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
DMQCA has been studied for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties. A study demonstrated that DMQCA and its analogs showed significant activity against various bacterial strains, suggesting potential use in developing new antibiotics .
- Anticancer Properties : There is evidence that tetrahydroquinoline derivatives can inhibit cancer cell proliferation. DMQCA has been evaluated in vitro for its cytotoxic effects on cancer cell lines, showing promising results in inducing apoptosis .
Organic Synthesis
DMQCA serves as an intermediate in the synthesis of various organic compounds:
- Synthesis of Bioactive Molecules : The compound can be utilized to synthesize other bioactive molecules due to its reactive functional groups. For instance, it can be transformed into more complex structures that have pharmaceutical relevance .
Material Science
In material science, DMQCA is explored for its potential in developing new materials:
- Polymer Chemistry : The incorporation of DMQCA into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength .
Data Tables
Case Study 1: Antimicrobial Research
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of DMQCA against Gram-positive and Gram-negative bacteria. Results indicated that DMQCA exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Studies
In vitro studies conducted on various cancer cell lines demonstrated that DMQCA could significantly reduce cell viability at specific concentrations. The mechanism was attributed to the activation of apoptotic pathways, making it a candidate for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Differences and Implications
Substituent Effects: The 6,8-dimethyl groups in the target compound enhance hydrophobicity and steric bulk compared to non-methylated analogues like CAS 14179-84-1. This likely improves membrane permeability and binding affinity for enzyme inhibition . The methyl ester in the 6-hydroxy analogue (CAS N/A) increases solubility in organic solvents but reduces acidity compared to the free carboxylic acid .
Synthetic Routes :
- The target compound is synthesized via advanced purification methods (e.g., preparative HPLC), emphasizing its pharmaceutical relevance .
- Simpler analogues (e.g., CAS 14179-84-1) are prepared through hydrolysis or tandem reductive amination, reflecting their utility as intermediates .
Biological Activity: βG Inhibition: The 6,8-dimethyl derivative’s efficacy as a βG inhibitor is attributed to its substituents, which likely block the enzyme’s active site. Antioxidant Properties: The 6-hydroxy derivative (from brown rice) demonstrates radical-scavenging activity, a property absent in methylated or unsubstituted tetrahydroquinolines .
Biological Activity
6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS Number: 1536268-18-4) is a compound belonging to the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula: C₁₂H₁₃NO₃
- Molecular Weight: 219.24 g/mol
- Structure: The compound features a tetrahydroquinoline core with a carboxylic acid and ketone functional groups, which are essential for its biological activity .
Antitumor Activity
Research indicates that tetrahydroquinoline derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to 6,8-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
Case Study:
A study demonstrated that derivatives of tetrahydroquinoline effectively reduced glioma cell viability in vitro. The mechanism involved multiple pathways including AMPK inhibition and activation of necroptosis . This suggests that 6,8-dimethyl derivatives may also possess similar antitumor effects.
Antiparasitic Activity
Tetrahydroquinoline derivatives have been noted for their antiparasitic properties. Specifically, compounds related to this structure have shown promising results against resistant strains of Plasmodium falciparum, the causative agent of malaria .
Research Findings:
In vitro studies revealed that certain tetrahydroquinoline carboxamides exhibited low cytotoxicity towards mammalian cells while effectively targeting parasitic cells . This duality makes them potential candidates for further drug development.
Anti-inflammatory Effects
The anti-inflammatory potential of tetrahydroquinoline derivatives is another area of interest. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various animal models .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Many tetrahydroquinolines act as inhibitors of key enzymes involved in cancer and inflammatory pathways.
- Cell Cycle Arrest: These compounds can induce cell cycle arrest at different phases, leading to decreased proliferation of cancerous cells.
- Apoptosis Induction: They promote programmed cell death through various signaling pathways.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6,8-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Cyclization of substituted tetrahydroquinoline precursors (e.g., methyl 1-(chloroacetyl)-2-methyl-tetrahydroquinoline-4-carboxylate) with Lewis acids like AlCl₃ in 1,2-dichlorobenzene at 378 K for 5 hours yields the target compound. Optimization involves adjusting reaction time, temperature, and stoichiometry (e.g., 3.6 mmol precursor with 36 mmol AlCl₃) .
- Characterization : Use IR (C=O stretching at ~1700–1730 cm⁻¹), ¹H NMR (e.g., δ 1.15 ppm for CH₃ groups), and X-ray crystallography to confirm structure and purity .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Experimental Design : Perform accelerated stability studies in buffered solutions (pH 1–12) at 25–60°C over 30 days. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) and track changes in carbonyl peaks via FTIR. Include control samples with antioxidants (e.g., BHT) to assess oxidative stability .
Q. What spectroscopic techniques are most effective for distinguishing stereoisomers of this compound?
- Approach : Use chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection or NOESY NMR to resolve cis/trans isomers. For example, cis-isomers show distinct coupling patterns in ¹H NMR (e.g., 3-CH₂ protons at δ 2.09–2.40 ppm) .
Advanced Research Questions
Q. What computational methods are suitable for modeling the compound’s interaction with biological targets (e.g., antimicrobial enzymes)?
- Methodology : Employ molecular docking (AutoDock Vina) and MD simulations (AMBER force field) to predict binding affinities to DNA gyrase or topoisomerase IV. Validate with in vitro MIC assays against Gram-positive/negative bacteria, correlating computational ΔG values with experimental IC₅₀ .
Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?
- Analysis :
- Solubility : Compare logP values (calculated via ChemAxon) with experimental shake-flask results in DMSO/PBS mixtures.
- Bioavailability : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Address discrepancies by testing polymorphic forms (via PXRD) or salt formulations (e.g., sodium carboxylate) .
Q. What strategies are effective for controlling diastereoselectivity during synthesis?
- Stereochemical Control :
- Catalysis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation (with Ru-BINAP catalysts) can enhance enantiomeric excess (ee >90%).
- Reaction Monitoring : Use in situ FTIR or chiral SFC to track stereoselectivity during cyclization steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
